molecular formula C11H11F3O4 B3347045 Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate CAS No. 1261582-69-7

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate

Cat. No.: B3347045
CAS No.: 1261582-69-7
M. Wt: 264.2 g/mol
InChI Key: JXZFHJZZXWASIT-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-methoxy-4-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(trifluoromethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.

    Ethyl 3-methoxybenzoate:

    Ethyl 4-methoxybenzoate: Similar structure but without the trifluoromethoxy group, leading to different reactivity and applications.

The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-methoxy-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-3-17-10(15)7-4-5-8(9(6-7)16-2)18-11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFHJZZXWASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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